4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a bromine atom, and two methyl groups on a benzene ring, along with a sulfonate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2,4-dimethylbenzene to introduce the bromine atom. This is followed by the sulfonation of the brominated compound to attach the sulfonate group. Finally, the tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), sulfuric acid (H2SO4), and aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while oxidation can lead to the formation of sulfonic acids.
Scientific Research Applications
4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonate group can act as a leaving group in substitution reactions, while the aromatic rings can participate in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: This compound has a similar structure but lacks the sulfonate group.
2,4-Dimethylphenyl Sulfonate: Similar in structure but without the tert-butyl and bromine substituents.
Uniqueness
4-tert-butylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the tert-butyl group, bromine atom, and sulfonate group makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
(4-tert-butylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3S/c1-12-10-13(2)17(11-16(12)19)23(20,21)22-15-8-6-14(7-9-15)18(3,4)5/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDQHTLDPAHSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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